4-(4-Propan-2-ylphenyl)but-3-en-2-one
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Overview
Description
This compound is characterized by the presence of a phenyl group substituted with a propan-2-yl group and a butenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propan-2-ylphenyl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the use of a Grignard reaction, where a Grignard reagent such as phenylmagnesium bromide reacts with a suitable precursor like ethyl acetoacetate. The reaction typically proceeds through the formation of a tertiary alcohol intermediate, which is then dehydrated to yield the desired enone .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Propan-2-ylphenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
4-(4-Propan-2-ylphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Propan-2-ylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical activities. The phenyl group can also engage in π-π interactions and other non-covalent interactions, contributing to its overall mechanism of action.
Comparison with Similar Compounds
4-(4-Propan-2-ylphenyl)but-3-en-2-one can be compared with other similar compounds, such as:
4-Phenylbut-3-en-2-one: Lacks the propan-2-yl substitution on the phenyl ring, leading to different reactivity and properties.
4-(4-Methylphenyl)but-3-en-2-one: Contains a methyl group instead of a propan-2-yl group, affecting its steric and electronic properties.
4-(4-Methoxyphenyl)but-3-en-2-one: The presence of a methoxy group introduces electron-donating effects, altering its reactivity.
Properties
Molecular Formula |
C13H16O |
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Molecular Weight |
188.26 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O/c1-10(2)13-8-6-12(7-9-13)5-4-11(3)14/h4-10H,1-3H3 |
InChI Key |
QCCJVOCKOHDATB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C |
Origin of Product |
United States |
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